N-(2-aminoethyl)-N-methylcyclopropanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

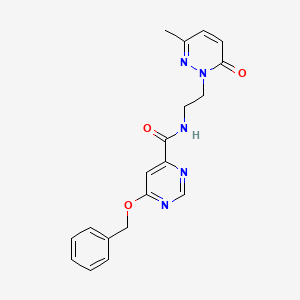

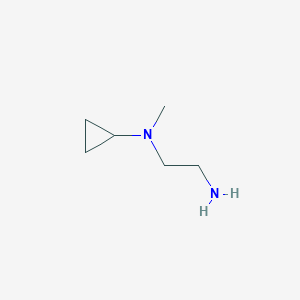

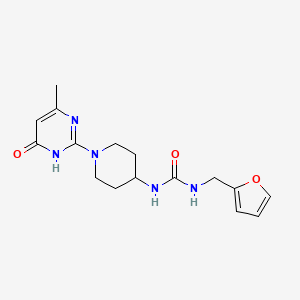

N-(2-aminoethyl)-N-methylcyclopropanamine (AEMC) is an organic compound that has been used in a variety of scientific research applications. This compound is a cyclopropanamine derivative, and is an important intermediate in the synthesis of other organic compounds. AEMC is also known as 2-aminoethylmethylcyclopropanamine, 2-aminoethyl-N-methylcyclopropane, or 2-aminoethylmethylcyclopropane. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

Synthesis of Potential Antidepressants

The synthesis of (borylmethyl)cyclopropylamines via copper-catalyzed aminoboration of 1-methylenecyclopropanes represents a significant application in medicinal chemistry. This method offers a highly regio- and diastereoselective approach to produce compounds that serve as building blocks for the synthesis of potential antidepressants and trans-2-arylcyclopropylamine derivatives (Sakae et al., 2014).

Analytical Characterizations of Arylcyclohexylamines

Research on the analytical characterizations of N-alkyl-arylcyclohexylamines, which are considered new psychoactive substances, provides insights into their structure and potential applications. These compounds, known for their ketamine-like dissociative effects, are studied for their antagonism of the N-methyl-D-aspartate (NMDA) receptor, highlighting their relevance in neuroscience research (Wallach et al., 2016).

Macrocyclic Schiff Base Ligands

The synthesis and characterization of Mn(II) complexes with macrocyclic Schiff base ligands derived from N-(2-aminoethyl)-N-methylcyclopropanamine analogs showcase their importance in coordination chemistry and material science. These complexes are pivotal in understanding the structural and functional diversity of metal-organic frameworks (Golbedaghi et al., 2014).

Enzymatic Synthesis in Drug Development

The enzymatic synthesis of key chiral intermediates for the development of receptor antagonists demonstrates the application of N-(2-aminoethyl)-N-methylcyclopropylamine derivatives in pharmaceutical manufacturing. This approach highlights the integration of biocatalysis in the synthesis of complex molecules for therapeutic applications (Parker et al., 2012).

LSD1 Inhibitors for CNS Disorders

The development of functionalized cyclopropanamine inhibitors of LSD1 and their use in treating central nervous system (CNS) disorders, including schizophrenia and Alzheimer’s disease, underscores the therapeutic potential of this compound derivatives. These compounds represent a novel approach to modulating gene expression and offering new avenues for psychiatric treatment (Blass, 2016).

Mechanism of Action

Target of Action

The primary target of N-(2-aminoethyl)-N-methylcyclopropanamine is Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It is also the receptor for the SARS-CoV-2 virus, which causes COVID-19 .

Mode of Action

This compound interacts with ACE2 by binding to it, leading to a conformational change in ACE2 . This shift in ACE2 alters the residues that would bind the SARS-CoV S-glycoprotein, preventing viral attachment and entry . Furthermore, it may inhibit ACE2, preventing the constriction of coronary blood vessels and the eventual hypertrophy of myocytes and proliferation of vascular smooth muscle cells .

Biochemical Pathways

The compound’s interaction with ACE2 affects the renin-angiotensin system, a critical pathway in cardiovascular physiology . By inhibiting ACE2, it prevents the conversion of angiotensin II to angiotensin-(1-7), a vasodilator. This action can lead to an increase in vascular resistance and oxygen consumption .

Result of Action

The inhibition of ACE2 by this compound can lead to changes in blood pressure regulation and potentially provide a therapeutic effect in cardiovascular diseases . Additionally, by preventing the binding of the SARS-CoV-2 virus to ACE2, it could potentially inhibit viral entry and replication .

properties

IUPAC Name |

N'-cyclopropyl-N'-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8(5-4-7)6-2-3-6/h6H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGOVRPYKWYEKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126105-24-6 |

Source

|

| Record name | N-(2-aminoethyl)-N-methylcyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)

![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)

![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)

![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)

![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)

![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)

![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)

![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)